![molecular formula C24H19ClN4OS2 B2587909 3-((4-(3-chlorophenyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847403-56-9](/img/structure/B2587909.png)
3-((4-(3-chlorophenyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
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Description
3-((4-(3-chlorophenyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C24H19ClN4OS2 and its molecular weight is 479.01. The purity is usually 95%.
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Scientific Research Applications
Anticancer Properties
This compound has shown promising antiproliferative and apoptotic activity against colon cancer cells (HCT-116). Researchers synthesized a series of 24 compounds based on structural modifications of the model methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate. Among these, compounds 7a and 7g exhibited the highest inhibitory activity, with an IC50 value of 0.12 mg/mL. Importantly, their action was specific to cancerous cells, sparing normal cells .
Organic Semiconductors
The benzo[b]thieno[2,3-d]thiophene (BTT) core structure, with additional alkyl-thiophene cores and end-capping alkyl side chains, has potential as a solution-processed organic semiconductor (OSC). Three novel organic materials based on this core structure were synthesized and characterized .
Solubility Enhancement
The 3,4-dimethoxybenzyl group serves as a protective group for the thiol moiety, increasing the solubility and stability of the precursor. However, it becomes cleaved off during monolayer formation, especially at elevated temperatures and in the presence of protons (e.g., trifluoroacetic acid) .
HDAC Inhibitors
The compound’s structure modification led to potent histone deacetylase inhibitors (HDACIs). These molecules play a crucial role in epigenetic regulation and have implications in cancer therapy .
Signaling Pathways
The compound potentially acts through the HSP90 and TRAP1-mediated signaling pathway. Compounds 7a and 7g showed the highest selectivity to TRAP1, explaining their superior activity .
Nuclear Disintegration
Staining with DAPI (4’,6-diamidino-2-phenylindole) revealed nuclear disintegration in compound-treated cancerous cells, further supporting its anticancer potential .
properties
IUPAC Name |
3-[[4-(3-chlorophenyl)-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4OS2/c1-16-9-11-17(12-10-16)15-31-23-27-26-22(29(23)19-6-4-5-18(25)13-19)14-28-20-7-2-3-8-21(20)32-24(28)30/h2-13H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFCNXQTUFJLNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(N2C3=CC(=CC=C3)Cl)CN4C5=CC=CC=C5SC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-(3-chlorophenyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one |
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